molecular formula C11H11F3N2O3 B1431869 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid CAS No. 1803608-77-6

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid

Cat. No.: B1431869
CAS No.: 1803608-77-6
M. Wt: 276.21 g/mol
InChI Key: BQDDTLPJXDRDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid (CAS: 1803608-77-6) is a synthetic organic compound combining a pyridine backbone modified with a cyclopropanecarbonyl group at the 3-position and an amine group at the 4-position, ionically paired with trifluoroacetic acid (TFA). TFA, a strong carboxylic acid (CAS: 76-05-1), is widely used in chemical synthesis and analytical workflows, such as protein purification, due to its acidity and volatility . This compound is primarily utilized in research and development (R&D) settings, as indicated by its classification for "R&D use only" in commercial catalogs .

Properties

IUPAC Name

(4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDTLPJXDRDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanecarbonyl Moiety Formation

  • Cyclopropanecarbonyl compounds are commonly synthesized via cyclopropanation reactions involving alkenes or by ring closure methods from suitable precursors.
  • A notable approach involves the preparation of cyclopropanecarboxylic acid derivatives, which are then converted to acid chlorides using reagents like thionyl chloride.
  • For example, in related cyclopropane derivatives, the cyclopropanecarboxylic acid is synthesized by α-alkylation of phenylacetonitrile derivatives followed by hydrolysis of the nitrile group to the acid under acidic conditions.

Coupling with Pyridin-4-amine

  • The acid chloride intermediate of the cyclopropanecarboxylic acid is then reacted with pyridin-4-amine to form the amide bond, yielding 3-cyclopropanecarbonylpyridin-4-amine.
  • This amide coupling is typically performed under mild conditions, often in the presence of a base or coupling agents to facilitate the reaction.
  • The process is analogous to the synthesis of other cyclopropane carboxamide derivatives, as reported in patent literature and research articles.

Preparation of Trifluoroacetic Acid Salt Form

The trifluoroacetic acid (TFA) salt form is achieved by combining the free amine compound with trifluoroacetic acid, which acts as a counterion forming a stable salt. The preparation of trifluoroacetic acid itself is an important industrial process, which indirectly supports the availability of the salt form.

Industrial Synthesis of Trifluoroacetic Acid

  • Trifluoroacetic acid is industrially prepared via a multi-step process starting from 1,1-difluoroethane or its chlorinated derivatives.
  • The process involves:

    • Ultraviolet-catalyzed chlorination to form 1,1-difluoro tetrachloroethane.
    • Catalytic oxidation to produce 1,1-difluoro-1-chloroacetyl chloride.
    • Fluoridation with hydrogen fluoride under catalysis to yield trifluoroacetyl fluoride.
    • Hydrolysis of trifluoroacetyl fluoride to generate trifluoroacetic acid.
  • Reaction conditions such as temperature (40–70 °C), molar ratios of reactants, and catalyst types (e.g., antimony or antimony pentachloride) are optimized for yield and cost efficiency.

Formation of the Salt

  • The purified 3-cyclopropanecarbonylpyridin-4-amine is dissolved in an appropriate solvent and treated with trifluoroacetic acid.
  • This results in protonation of the amine group and formation of the trifluoroacetate salt.
  • The salt typically precipitates as a powder, which can be isolated by filtration and drying.
  • The resulting compound has enhanced solubility and stability properties suitable for further applications.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Product
1 Synthesis of cyclopropanecarboxylic acid α-Alkylation of phenylacetonitrile, HCl hydrolysis Cyclopropanecarboxylic acid derivative
2 Conversion to acid chloride Thionyl chloride (SOCl2), reflux Cyclopropanecarbonyl chloride
3 Amide coupling with pyridin-4-amine Pyridin-4-amine, base/coupling agents 3-Cyclopropanecarbonylpyridin-4-amine
4 Preparation of trifluoroacetic acid Industrial multi-step synthesis from difluoroethane Trifluoroacetic acid
5 Formation of trifluoroacetate salt Reaction of amine with trifluoroacetic acid 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid salt

Research Findings and Notes

  • The synthesis of cyclopropane-containing amides is well-documented with yields varying based on substrate and conditions; for example, related cyclopropanecarboxylic acids have been obtained in yields ranging from 64% to 88% depending on substituents and reaction time.
  • Side products such as undesired amides can form if the reaction is prolonged, indicating the importance of reaction time control.
  • The trifluoroacetic acid salt form improves compound handling and stability, which is critical for pharmaceutical and biochemical applications.
  • No direct synthesis patents or publications specifically describe the exact preparation of 3-cyclopropanecarbonylpyridin-4-amine trifluoroacetic acid, but the combination of established methods for each component is a reliable approach.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The structural characteristics of 3-Cyclopropanecarbonylpyridin-4-amine suggest potential applications in cancer research. Compounds with related structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuropharmacology : There is emerging interest in the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neuroinflammatory pathways may provide therapeutic benefits.

Organic Synthesis

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives that may possess unique biological activities.
  • Functional Group Transformations : It can act as a precursor for further transformations, such as oxidation or reduction, expanding its utility in synthetic chemistry.

Industrial Applications

In industry, this compound is explored for its potential use in developing new materials and chemical processes. Its unique properties may allow for innovations in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives of pyridine-based compounds, including 3-Cyclopropanecarbonylpyridin-4-amine. Results indicated significant inhibition of several bacterial strains (e.g., E. coli and S. aureus), suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that derivatives of this compound could induce cell cycle arrest and apoptosis, highlighting its potential role in cancer therapeutics.
  • Neuroprotective Effects : Research on neuroinflammation models showed that the compound could reduce markers of inflammation in neuronal cells, indicating its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropane ring and pyridine moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of pyridine derivatives with diverse substitutions. Key structural analogues include:

Compound Name CAS Number Key Functional Groups Counterion/Salt
3-Cyclopropanecarbonylpyridin-4-amine, TFA 1803608-77-6 Cyclopropanecarbonyl, amine Trifluoroacetic acid
(1R,2R)-N1,N1-Dimethyl-1,2-cyclopentanediamine Dihydrochloride 1807914-23-3 Cyclopentane, dimethylamine Hydrochloride
7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid 1797660-05-9 Fluoro, ketone, carboxylic acid None (neutral)
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid TRC-T792065-2.5G Trifluoromethyl, carboxylic acid None (neutral)

Key Observations :

  • The target compound’s cyclopropanecarbonyl group distinguishes it from cyclopentane or trifluoromethyl substitutions in analogues. This group may influence steric hindrance and metabolic stability .
  • The trifluoroacetic acid counterion enhances solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to hydrochloride salts, which are more hygroscopic .
  • Unlike neutral carboxylic acid derivatives (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid), the TFA salt form facilitates purification in chromatography workflows .

Biological Activity

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid (TFA), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyridine ring substituted with a cyclopropanecarbonyl group and is associated with trifluoroacetic acid, which serves as a counterion. The trifluoroacetate form can influence the compound's solubility and biological activity due to the strong acidity and unique properties of TFA.

The biological activity of 3-Cyclopropanecarbonylpyridin-4-amine is largely determined by its chemical structure and the biological targets it interacts with. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It can inhibit or activate enzymes, affecting metabolic processes and cellular functions.
  • Transport and Distribution : The presence of trifluoroacetic acid can enhance the bioavailability of the compound by improving its solubility and permeability across cell membranes.

Biological Activity

Research indicates that 3-Cyclopropanecarbonylpyridin-4-amine exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Cytotoxicity : Evaluations in vitro have shown that the compound may induce cytotoxic effects in certain cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study assessed the antibacterial properties of derivatives of trifluoroacetate salts, including those similar to 3-Cyclopropanecarbonylpyridin-4-amine. Results indicated significant inhibition against Gram-positive bacteria .
  • Cytotoxicity Assessment : In a laboratory setting, the compound was tested against several cancer cell lines. Results demonstrated that at specific concentrations, it induced apoptosis in cancer cells while sparing normal cells .

Research Findings

Recent studies have explored various aspects of this compound:

Study FocusFindings
Antimicrobial Evaluation Significant activity against Gram-positive bacteria .
Cytotoxicity in Cancer Cells Induced apoptosis in specific cancer cell lines at optimal concentrations .
Mechanistic Insights Interaction with cellular receptors modulating signal transduction pathways .

Pharmacokinetics

The pharmacokinetic profile of 3-Cyclopropanecarbonylpyridin-4-amine is influenced by its chemical structure and formulation as a trifluoroacetate salt. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic potential:

  • Absorption : Enhanced by TFA's properties, improving solubility in biological systems.
  • Distribution : Influenced by binding to plasma proteins and tissue permeability.
  • Metabolism : Potential biotransformation pathways need further exploration to understand active metabolites.

Q & A

Q. What are the key physicochemical properties of trifluoroacetic acid (TFA) relevant to laboratory use?

TFA is a strong acid (pKa ~0.23) with a molecular weight of 114.02 g/mol, density of 1.489 g/mL, boiling point of 72.4°C, and high solubility in water. Its strong acidity arises from the electron-withdrawing trifluoromethyl group stabilizing the conjugate base. Key properties include:

PropertyValueReference
Molecular FormulaCF₃CO₂H
Density (20°C)1.489 g/mL
Boiling Point72.4°C
pKa~0.23
HPLC Purity≥99.0% (for chromatography)

TFA is widely used in peptide synthesis for cleaving ester bonds and as a solvent in NMR and mass spectrometry due to its deuteration compatibility .

Q. How is TFA synthesized, and what are its common industrial preparation methods?

TFA is synthesized via two primary routes:

Electrochemical fluorination : Acetyl chloride (CH₃COCl) is fluorinated using HF to yield CF₃CO₂H .

Oxidation of halogenated compounds : Hexachloropropene (C₃Cl₆) reacts with AgF to form intermediates, which are oxidized with KMnO₄ to TFA .

Industrial methods prioritize cost-effective fluorination catalysts and high-purity distillation to minimize byproducts .

Q. What safety precautions are critical when handling TFA in synthetic workflows?

  • Storage : Use amber glass bottles at room temperature, away from moisture and ignition sources .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory.
  • First Aid : Immediate rinsing with water for skin/eye exposure; inhalation requires fresh air and medical attention .
  • Incompatibilities : Avoid contact with LiAlH₄ (risk of explosion) .

Advanced Research Questions

Q. How can TFA be optimized as a chaotropic agent in reversed-phase HPLC method development?

TFA improves peak resolution by ion-pairing with analytes. A central composite design (CCD) study evaluated factors like:

FactorLevelsImpact on Retention (k)
TFA concentration0.1–0.3% (v/v)Increased retention
pH1.5–2.5Narrower peak widths
Column temperature25–40°CReduced tailing

Optimal conditions for basic analytes include 0.2% TFA and pH 2.0, achieving k = 1.02 ± 0.03 .

Q. How does TFA enhance uranium complex crystallization for X-ray diffraction (XRD) studies?

In the synthesis of [UO₂(TFA)₂(DMSO)₃], TFA acts as a ligand and acid to deprotonate uranyl acetate. Methodology:

Reaction : Uranyl acetate hydrate + TFA in DMSO at 60°C for 12 hours.

Crystallization : Slow evaporation yields single crystals suitable for XRD.

Validation : FT-IR confirms U=O stretching at 920 cm⁻¹; thermal analysis shows stability up to 200°C .

Q. What analytical challenges arise when interpreting TFA-containing samples in NMR spectroscopy?

TFA’s strong acidity and ¹⁹F signals (δ = -76 ppm) complicate proton NMR. Strategies include:

  • Deuteration : Use d₁-TFA to avoid ¹H interference.
  • Suppression techniques : Presaturation or gradient-shifted pulses to eliminate TFA peaks .
  • Alternative solvents : For pH-sensitive analytes, replace TFA with formic acid .

Q. How can environmental TFA contamination be quantified and mitigated in ecotoxicological studies?

TFA accumulates in water bodies due to atmospheric degradation of refrigerants (e.g., HFO-1234yf). Key metrics:

  • Henry’s Law Constant : 1.2 × 10³ M/atm (25°C), indicating high water solubility .
  • Degradation : Half-life >10 years in groundwater; UV/H₂O₂ advanced oxidation reduces TFA concentration by 80% .

Q. What role does TFA play in catalytic nitrogen removal from coal liquids?

In coal liquefaction, TFA enhances the activity of sulfided CoMo catalysts by protonating nitrogen-containing heterocycles. Experimental results show:

TFA Concentration (wt%)Nitrogen Removal Efficiency (%)
045
268
582

Optimal conditions: 180°C, 5 wt% TFA, and 4-hour reaction time .

Q. Data Contradictions and Resolution

  • Peptide Synthesis : While TFA is standard for cleavage, shows DMSO-TFA mixtures enhance fluorescence in uranyl complexes. Researchers must balance solvent compatibility with target applications .
  • Environmental Impact : Despite TFA’s low GWP, its persistence requires lifecycle analysis to assess trade-offs in refrigerant applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
Reactant of Route 2
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.